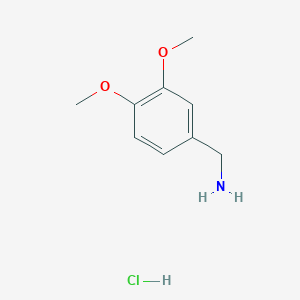

3,4-Dimethoxybenzylamine hydrochloride

描述

3,4-Dimethoxybenzylamine hydrochloride (CAS RN: 5763-61-1) is a benzylamine derivative with two methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₉H₁₃NO₂·HCl, and it has a molecular weight of 203.67 g/mol . The compound is commonly synthesized via alkylation or condensation reactions. For instance, it is produced by reacting 3,4-dimethoxybenzylamine with hydrochloric acid, yielding a white solid with a melting point of 127–128°C . Its $ ^1H $-NMR spectrum (CDCl₃) shows characteristic peaks at δ 7.37 (d, 1H), 6.85 (d, 1H), and 3.87/3.83 (s, 3H each for methoxy groups) .

The compound is widely used in medicinal chemistry as a building block for inhibitors and bioactive molecules. For example, it serves as a key intermediate in synthesizing phenoxyacetamide inhibitors targeting Pseudomonas enzymes and transglutaminase (TG2) inhibitors . Its stability under acidic conditions and ability to form hydrogen bonds (due to the amine and methoxy groups) make it versatile in crystallography and drug design .

属性

IUPAC Name |

(3,4-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)5-9(8)12-2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKCMLPZLUTFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-51-7 | |

| Record name | NSC68335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ93HY2EMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions:

From Veratraldehyde: One common method involves the reduction of veratraldehyde (3,4-dimethoxybenzaldehyde) to 3,4-dimethoxybenzylamine, followed by conversion to its hydrochloride salt.

Enzymatic Reaction: Another method involves the enzymatic reaction of 3,4-dimethoxybenzaldehyde with pyridoxal 5’-phosphate and isopropylamine, followed by treatment with hydrogen chloride in diethyl ether.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reduction techniques, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions:

Oxidation: 3,4-Dimethoxybenzylamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3,4-dimethoxybenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxybenzyl alcohol.

Substitution: Various substituted benzylamines depending on the nucleophile used.

科学研究应用

3,4-Dimethoxybenzylamine hydrochloride has diverse applications, primarily in scientific research, particularly in the synthesis of various chemical compounds and pharmaceutical agents.

Scientific Research Applications

3,4-Dimethoxybenzylamine (or its hydrochloride form) is used as a building block in the synthesis of complex molecules. Examples of its application in synthesis include:

- Synthesis of Benzylamine Derivatives: It serves as a starting material for producing benzylamine derivatives, which are valuable medicaments for treating edemas and essential hypertonia when combined with other hypotensive compounds .

- Preparation of Substituted Benzamides and Maleimides : 3,4-Dimethoxybenzylamine is utilized in the preparation of 4-chloro-2,5-difluoro-N-(3,4-dimethoxybenzyl)benzamide . It is also used in the synthesis of 3-bromo-l-(3,4-dimethoxybenzyl)maleimide, an intermediate in the preparation of azabicyclo[3.1.0]hexane derivatives .

- Thieno[2,3-d]pyrimidine Synthesis : It is used in the reaction with 2,4-dichloro-6-methyl-thieno-[2,3-d]-pyrimidine to yield 2-chloro-6-methyl-4-(3,4-dimethoxybenzylamino)-thieno-[2,3-d]-pyrimidine .

- Nicotinate Synthesis: 3,4-Dimethoxybenzylamine is employed in the synthesis of ethyl 4-((3R,4R)-1-benzyl-4-methylpiperidine-3-yl)amino)-6-((3,4-dimethoxybenzyl)amino)-5-nitronicotinate .

Pharmaceutical Applications

- Medicinal Chemistry: Benzylamine derivatives, synthesized using 3,4-dimethoxybenzylamine, have properties that make them valuable in the therapy of edemas and, when combined with other compounds having a hypotensive action, in the permanent therapy of essential hypertonia . These compounds are preferably administered perorally in forms like tablets, dragees, and capsules, typically as hydrochlorides, with a therapeutic unit dose ranging from 5 to 500 mg .

Spectrofluorimetric Determination

- 3,4-Dimethoxybenzylamine can be used as a selective fluorogenic reagent in the spectrofluorimetric determination of 5-hydroxyindoles .

Photooxidative Phosphorylation

作用机制

The mechanism of action of 3,4-Dimethoxybenzylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The methoxy groups on the benzene ring increase the electron density, making the amine group more reactive. This reactivity is utilized in derivatization reactions for analytical purposes, where the compound forms fluorescent derivatives with target molecules like serotonin .

相似化合物的比较

Comparison with Structural Isomers

Positional Isomers of Dimethoxybenzylamine

The position of methoxy groups significantly alters physicochemical and biological properties. Key isomers include:

Key Findings :

- Reactivity : 3,4-Dimethoxybenzylamine hydrochloride exhibits higher reactivity in amide coupling reactions compared to 2,4- and 3,5-isomers due to steric hindrance differences .

- Crystallinity : The 3,4-isomer forms more stable crystals owing to favorable hydrogen-bonding networks (e.g., N–H···Cl interactions), whereas the 2,4-isomer requires stricter purification to remove by-products .

- Biological Activity : The 3,4-isomer shows superior inhibitory activity against Pseudomonas enzymes (IC₅₀ ~ 0.5 µM) compared to the 2,4-isomer (IC₅₀ > 10 µM) .

Comparison with Functional Group Variants

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Dopamine HCl (CAS RN: 62-31-7) replaces the methoxy groups of 3,4-dimethoxybenzylamine HCl with hydroxyl groups.

Research Insight :

Dopamine’s hydroxyl groups enable stronger hydrogen bonding with biological targets (e.g., dopamine receptors), whereas the methoxy groups in 3,4-dimethoxybenzylamine HCl enhance lipophilicity, favoring membrane permeability in drug candidates .

3,4-Methylenedioxyphenethylamine Hydrochloride

This compound (CAS RN: N/A) features a methylenedioxy bridge (–O–CH₂–O–) instead of two methoxy groups.

Key Difference : The methylenedioxy group increases electron density on the aromatic ring, enhancing interaction with serotonin receptors, whereas the methoxy groups in 3,4-dimethoxybenzylamine HCl prioritize steric and electronic effects in enzyme active sites .

生物活性

3,4-Dimethoxybenzylamine hydrochloride is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 202.67 g/mol

- CAS Number : 5763-61-1

Applications in Biological Research

This compound is primarily utilized in analytical chemistry and pharmacological studies. Its applications include:

- Fluorescence Derivatization for Serotonin Determination : This compound acts as a sensitive pre-column fluorescence derivatization reagent for measuring serotonin levels in human plasma. The method enhances detection sensitivity and specificity, making it valuable in clinical diagnostics (Ishida et al., 1997) .

- Spectrofluorimetric Analysis of 5-Hydroxyindoles : It serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles, which is crucial for accurate biochemical analyses (Ishida et al., 1991) .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Serotonin Receptor Modulation : By enhancing serotonin detection, it indirectly influences serotonin receptor activity, which is critical in mood regulation and various neurological conditions.

- P-Glycoprotein Inhibition : Some studies indicate that derivatives of benzylamines, including 3,4-dimethoxybenzylamine, may exhibit inhibitory effects on P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer therapy .

Case Study 1: Serotonin Measurement Enhancement

In a study by Ishida et al. (1997), the use of this compound as a derivatization agent significantly improved the detection limits for serotonin in human platelet-poor plasma samples. The method demonstrated a linear response over a wide concentration range, showcasing its potential for clinical applications in psychiatric disorders where serotonin levels are critical .

Case Study 2: P-Glycoprotein Interaction

Research examining the effects of various benzylamine derivatives on P-glycoprotein activity found that certain modifications to the benzylamine structure could enhance their ability to inhibit P-gp. This finding suggests that this compound might be explored further as a potential adjuvant in overcoming multidrug resistance in cancer treatments .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。